molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Cat. No.: B1315555
CAS No.: 15448-76-7
M. Wt: 212.24 g/mol
InChI Key: UBGSPDWVUMFEAZ-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS 15448-76-7) is a bicyclic diester with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol . It is synthesized via a two-step procedure involving alkylation of cyclohexane diesters followed by base-induced cyclization, achieving acceptable yields in both stepwise and one-pot methods . This compound is a critical intermediate in pharmaceutical synthesis, particularly for antidiabetic drugs and active pharmaceutical ingredients (APIs), due to its prochiral structure that enables enantioselective enzymatic hydrolysis . For instance, Candida antarctica lipase B catalyzes its hydrolysis to yield 82% monoester with minimal diacid byproducts, a process scaled to produce 100 kg batches .

Properties

IUPAC Name

dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGSPDWVUMFEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545505
Record name Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-76-7
Record name Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Reaction-Based Synthesis

The most common and efficient route to bicyclo[2.2.1]heptane derivatives involves the Diels-Alder reaction of cyclopentadiene with dienophiles such as maleic anhydride or substituted olefins.

  • Step 1: Diels-Alder Cycloaddition

    Cyclopentadiene reacts with maleic anhydride or other suitable dienophiles under controlled temperature conditions (typically 20–150°C) to form bicyclo[2.2.1]heptene-1,4-dicarboxylic anhydride intermediates.

  • Step 2: Hydrolysis and Esterification

    The anhydride intermediate is hydrolyzed to the corresponding dicarboxylic acid, which is then esterified with methanol under acidic conditions to yield dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate.

This method is well-established and provides good yields with high regio- and stereoselectivity.

One-Step and Two-Step Methods Using Olefin and Cyclopentadiene

According to patent literature, bicyclo[2.2.1]heptane derivatives can be synthesized via:

  • Two-step method: First, a Diels-Alder reaction between 2-butene (cis or trans) and cyclopentadiene forms bicyclo[2.2.1]heptene intermediates. Second, isomerization catalyzed by acid catalysts converts these intermediates into the desired bicyclo[2.2.1]heptane derivatives.

  • One-step method: The reaction of 2-butene with cyclopentadiene is carried out in the presence of an isomerization catalyst, allowing simultaneous cycloaddition and isomerization to produce bicyclo[2.2.1]heptane derivatives directly.

Reaction conditions:

Parameter Range Preferred Range
Temperature 20–400 °C 100–350 °C
Pressure Atmospheric to vapor pressure Vapor pressure at reaction T
Catalyst Acidic isomerization catalysts Medium to high acid strength

This method is economical and efficient, using inexpensive starting materials such as 2-butene and cyclopentadiene, and avoids costly reactants like crotonaldehyde.

Alkylation and Cyclization Route

An alternative synthetic approach involves:

  • Alkylation of monoenolates of cyclohexane diesters with 1,2-dihaloethane.
  • Followed by base-induced intramolecular cyclization to form bicycloalkane structures.

Though this method is more commonly applied to bicyclo[2.2.2]octane derivatives, it provides a conceptual framework for synthesizing bridgehead-substituted bicycloalkanes and could be adapted for bicyclo[2.2.1]heptane derivatives.

Industrial Production Considerations

In industrial settings, continuous flow reactors and high-pressure systems are employed to optimize yield and reproducibility. Automated control of temperature, pressure, and catalyst feed ensures consistent product quality. The use of continuous flow Diels-Alder reactions followed by in-line hydrolysis and esterification steps is common for large-scale production.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Advantages References
Diels-Alder + Hydrolysis + Esterification Cyclopentadiene + Maleic anhydride Cycloaddition, hydrolysis, esterification 20–150 °C, acidic conditions for esterification High selectivity, well-established
Two-step Diels-Alder + Isomerization Cyclopentadiene + 2-butene Diels-Alder, acid-catalyzed isomerization 20–400 °C, acid catalyst, atmospheric pressure Economical, uses inexpensive reagents
One-step Diels-Alder + Isomerization Cyclopentadiene + 2-butene + catalyst Simultaneous cycloaddition and isomerization 100–350 °C, acid catalyst Simplified process, efficient
Alkylation + Cyclization Cyclohexane diesters + 1,2-dihaloethane Alkylation, base-induced cyclization Base, moderate temperature Useful for bridgehead substitution

Research Findings and Notes

  • The Diels-Alder reaction remains the cornerstone for constructing the bicyclo[2.2.1]heptane skeleton due to its regio- and stereospecificity.
  • The choice of dienophile and reaction conditions significantly affects the yield and purity of the bicyclic intermediates.
  • Isomerization catalysts with varying acid strengths allow tuning of reaction temperature and selectivity in one-step or two-step processes.
  • Industrial methods emphasize continuous flow and automation to improve scalability and reduce costs.
  • Alternative synthetic routes such as alkylation-cyclization provide versatility but are less commonly applied for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions are typically conducted under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

  • Polymer Additives
    • Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is utilized as a nucleating agent in thermoplastics. Its small particle size enhances crystallization rates and improves mechanical properties in polymer matrices, such as polypropylene and polyethylene .
    • Case Study : Research indicates that formulations containing this compound improve the clarity and performance of polyolefin products by reducing haze levels during processing .
  • Medicinal Chemistry
    • The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
    • Case Study : An asymmetric approach was developed for synthesizing bicyclo[2.2.1]heptane-1-carboxylates using nitroolefins and α′-ethoxycarbonyl cyclopentenones, showcasing its potential in drug design .
  • Pesticides and Agrochemicals
    • This compound has been explored for use in pesticide formulations due to its structural stability and effectiveness as an active ingredient.
    • Case Study : Research highlights its application in developing safer and more effective agrochemicals that target specific pests while minimizing environmental impact .
  • Lubricants
    • The compound can be employed as an additive in lubricants to enhance performance by improving thermal stability and reducing friction.
    • Case Study : Studies have shown that incorporating this compound into lubricant formulations leads to better wear resistance and lower viscosity changes under high temperatures .

Comparative Data Table

Application AreaBenefitsCase Study Reference
Polymer AdditivesImproved crystallization and clarity
Medicinal ChemistryPrecursor for biologically active compounds
PesticidesTargeted pest control
LubricantsEnhanced thermal stability

Mechanism of Action

The mechanism by which dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

Key analogs include:

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2, CAS 1459-96-7): Larger bicyclo[2.2.2] framework (C₁₂H₁₈O₄, MW 226.27 g/mol) .
  • Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate (CAS 942999-92-0): Expanded bicyclo[3.2.1] system with altered bridgehead positions .
  • Dimethyl 1,4-cyclohexane dicarboxylate (DMCD): Non-bicyclic analog with a flexible cyclohexane ring .
Table 1: Structural and Molecular Properties
Compound Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Features
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate [2.2.1] C₁₁H₁₆O₄ 212.24 Compact, rigid structure; prochiral
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate [2.2.2] C₁₂H₁₈O₄ 226.27 Larger cavity; higher symmetry
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate [3.2.1] C₁₂H₁₈O₄ 226.27 Asymmetric bridgehead substitution

Material and Polymer Properties

  • Copolyester Performance: Polymers derived from the [2.2.2] diester (DMCD-2) exhibit the highest glass transition temperature (Tg = 115°C) among bicyclic diesters due to enhanced rigidity . The [2.2.1] analog produces copolyesters with lower Tg (~90–100°C), while DMCD (non-bicyclic) has even lower Tg .
Table 2: Thermal Properties of Copolyesters
Diester Used in Copolyester Tg (°C) Key Observation
[2.2.1] System 90–100 Moderate rigidity; secondary relaxations
[2.2.2] System 115 Highest Tg; linear increase with DMCD-2 content
DMCD (non-bicyclic) <90 Flexible backbone

Biological Activity

Overview

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS No. 15448-76-7) is a synthetic compound characterized by its unique bicyclic structure and two ester functional groups. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications due to its biological activity and versatility as a chemical building block.

  • Molecular Formula : C₁₁H₁₆O₄
  • Molecular Weight : 212.24 g/mol
  • Structure : The bicyclic framework contributes to its stability and reactivity, allowing it to participate in numerous chemical reactions.

Biological Activity

This compound exhibits several biological activities that make it a subject of interest in pharmaceutical research:

The biological effects of this compound are primarily attributed to its ability to undergo hydrolysis, releasing carboxylic acids that can engage in various metabolic pathways. The ester groups can be hydrolyzed enzymatically or chemically, leading to the formation of active metabolites that may influence biological systems.

Enzyme Interaction

Research indicates that this compound can serve as a substrate for specific enzymes in metabolic pathways:

  • Hydrolysis : Enzymatic hydrolysis converts the diester into monoesters and free acids, which can be further metabolized.
  • Biocatalysis : The compound is used in studies involving enzyme-catalyzed reactions, showcasing its utility in biocatalysis for synthesizing complex organic molecules .

Pharmaceutical Synthesis

This compound is employed as a precursor in the synthesis of various bioactive compounds and pharmaceuticals. Its structure allows for modifications that lead to derivatives with enhanced biological properties.

Case Studies

  • Orexin Receptor Antagonists : Research has explored derivatives of bicyclo[2.2.1]heptane compounds as potential orexin receptor antagonists, which may have implications for treating sleep disorders and obesity .
  • Enzymatic Hydrolysis Studies : A study demonstrated the efficiency of specific lipases in catalyzing the hydrolysis of this compound to yield enantiomerically pure products, highlighting its importance in asymmetric synthesis .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylateBicyclic diesterSimilar applications but different reactivity
Dimethyl 7-oxabicyclo[2.2.1]heptane-1,4-dicarboxylateBicyclic diester with oxygenVarying pharmacological profiles

Q & A

Q. How do heterogeneous catalysts (e.g., zeolites, MOFs) impact the stability and recyclability of dimethyl bicycloheptane synthesis?

  • Methodological Answer : Characterize catalyst stability via thermogravimetric analysis (TGA) and BET surface area measurements. Leaching tests (ICP-MS) quantify metal loss after cycles. For MOFs, post-synthetic modifications (e.g., amine grafting) enhance hydrothermal stability. Reactor designs with fixed-bed configurations enable catalyst reuse for ≥10 cycles without activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Reactant of Route 2
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Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

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